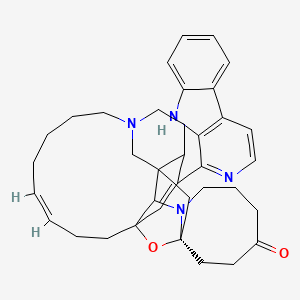

12,34-Oxamanzamine E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12,34-Oxamanzamine E, also known as this compound, is a useful research compound. Its molecular formula is C36H42N4O2 and its molecular weight is 562.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Antituberculosis and Antimalarial Properties

12,34-Oxamanzamine E has demonstrated potent activity against Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) of 3.94 µM, indicating its potential as a lead compound in tuberculosis treatment . Additionally, it has shown significant antimalarial activity against Plasmodium falciparum, which is crucial given the global burden of malaria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Antituberculosis | 3.94 | |

| Plasmodium falciparum | Antimalarial | Not specified |

Antiviral Effects

The compound has also been noted for its antiviral properties, particularly against the human immunodeficiency virus (HIV-1). In vitro studies have indicated that this compound acts as a competitive inhibitor of inositol trisphosphate receptors in cultured cells, suggesting mechanisms that could interfere with viral replication .

Anti-inflammatory and Cytotoxic Properties

Research indicates that this compound possesses anti-inflammatory properties alongside cytotoxic effects against various cancer cell lines. It has been shown to induce autophagic cell death in breast cancer cells (specifically HER2-overexpressing BT-474 cells), characterized by vacuole formation and upregulation of autophagy markers .

Table 2: Cytotoxicity Data for this compound

| Cancer Cell Line | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| HER2-overexpressing BT-474 | Cytotoxicity | Not specified | |

| Various Human Cancer Cells | Cytotoxicity | Not specified |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated the importance of the unique ether bridge formed between carbons 12 and 34 in enhancing the biological activity of this compound. This structural modification is believed to contribute significantly to its pharmacological properties .

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggest that this compound has favorable bioavailability characteristics, which are essential for its potential development as a therapeutic agent. These studies indicate low metabolic clearance and a reasonable half-life, supporting further preclinical assessments .

Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted on extracts from the Indonesian sponge Acanthostrongylophora sp., researchers isolated several manzamine-type alkaloids including this compound. The extracts displayed significant antimicrobial activity against various microbial strains, leading to the identification of this compound as a promising candidate for further development in infectious disease treatment .

Case Study 2: Cancer Research

A study exploring the effects of manzamine alkaloids on breast cancer cells showed that this compound could induce autophagic cell death through specific signaling pathways related to receptor tyrosine kinases. This finding highlights its potential use in developing new cancer therapies targeting resistant cancer types .

Analyse Des Réactions Chimiques

Formation of the 12,34-Oxaether Bridge

The defining structural feature of 12,34-Oxamanzamine E is the oxaether bridge connecting C-12 and C-34. This bridge is proposed to form via an enzyme-catalyzed oxidative mechanism :

Mechanism Steps :

-

Oxidative Cleavage : A hydride ion is removed from the C-12–C-34 bond, generating a carbocation stabilized by the adjacent tertiary nitrogen (enamine system).

-

Nucleophilic Attack : A hydroxyl group attacks the carbocation in an Sₙ1 fashion, forming the ether linkage.

-

Proton Elimination : Deprotonation yields the stable oxaether bridge .

Supporting Evidence :

-

HRESIMS Data : Molecular ion peak at m/z 563.3904 ([M + H]⁺), confirming the formula C₃₆H₄₂N₄O₂ .

-

NMR Shifts :

Stereochemical Considerations

The oxaether bridge adopts an α-orientation , as evidenced by:

-

Optical Rotation : [α]₀²⁵ = +44.32° (CHCl₃), contrasting with its enantiomer ent-12,34-Oxamanzamine E ([α]₀²⁵ = −54.6°) .

-

NOESY Data : Correlations between H-26 and H-28 confirm spatial proximity of the ether oxygen .

Reactivity of the β-Carboline Moiety

The β-carboline system (indole-pyridine hybrid) exhibits UV absorption at 239, 275, and 354 nm , characteristic of π→π* transitions. While direct reactions of this moiety in this compound are not fully documented, analogous manzamines undergo:

-

Oxidation : Hydroxylation at C-6 or C-8 positions (e.g., 6-hydroxymanzamine E) .

-

Electrophilic Substitution : Reactivity at electron-rich indole sites, though steric hindrance limits modifications .

Comparative Reactivity with Related Manzamines

The table below contrasts key features of this compound with structurally similar alkaloids:

Key Insight : The oxaether bridge reduces antimalarial potency compared to non-oxygenated manzamines, likely due to conformational rigidity .

Stability and Degradation

-

pH Sensitivity : Susceptible to hydrolysis under strongly acidic or basic conditions, likely at the lactam or ether linkages .

Synthetic and Biosynthetic Challenges

Propriétés

Formule moléculaire |

C36H42N4O2 |

|---|---|

Poids moléculaire |

562.7 g/mol |

Nom IUPAC |

(10R,21Z)-26-(9H-pyrido[3,4-b]indol-1-yl)-28-oxa-3,16-diazahexacyclo[11.11.2.11,10.112,16.02,12.03,10]octacosa-21,25-dien-7-one |

InChI |

InChI=1S/C36H42N4O2/c41-25-10-9-20-40-33-34-23-36(40,17-13-25)42-35(33)16-7-3-1-2-4-8-19-39(24-34)21-15-29(34)28(22-35)31-32-27(14-18-37-31)26-11-5-6-12-30(26)38-32/h1,3,5-6,11-12,14,18,22,29,33,38H,2,4,7-10,13,15-17,19-21,23-24H2/b3-1-/t29?,33?,34?,35?,36-/m1/s1 |

Clé InChI |

XYMOBPPDZDVIQE-SPEMQTHUSA-N |

SMILES isomérique |

C1CCN2CCC3C(=CC4(CC/C=C\C1)C5C3(C2)C[C@]6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

SMILES canonique |

C1CCN2CCC3C(=CC4(CCC=CC1)C5C3(C2)CC6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

Synonymes |

12,34-oxamanzamine E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.